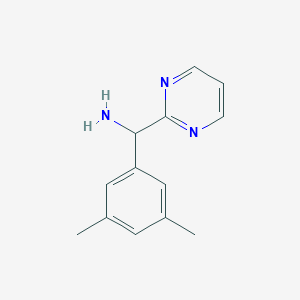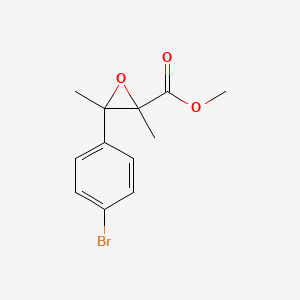
Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound with a complex structure, featuring a bromophenyl group attached to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with methyl 2,3-dimethyl-2-oxirane-2-carboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of an oxirane ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, but with a pyrazoline ring and additional functional groups.
Uniqueness: Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-11(8-4-6-9(13)7-5-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |
InChI-Schlüssel |
OICRRMZBDWQUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(C)C(=O)OC)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


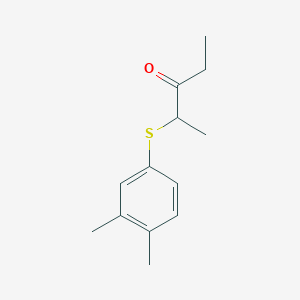
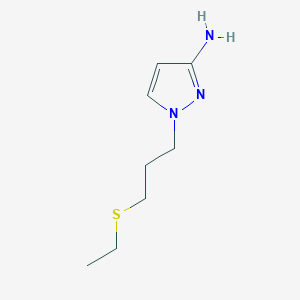
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
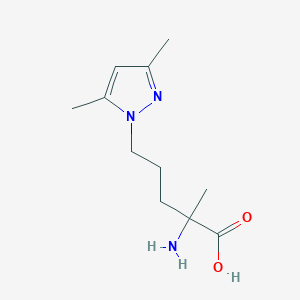
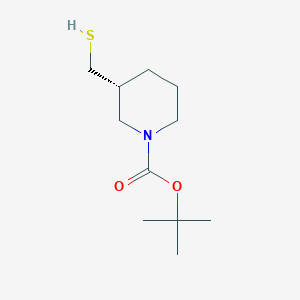
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)

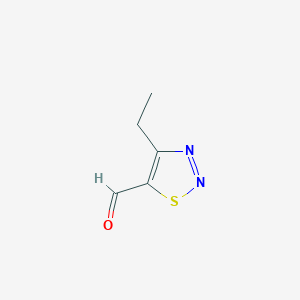
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
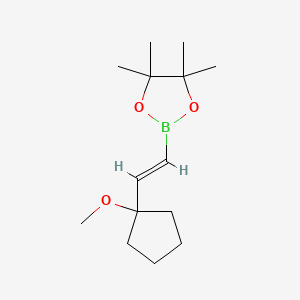

![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)

